4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Preparation Methods
The synthesis of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate thiazole precursors with naphthalen-2-ylmethyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
918107-65-0 |
---|---|
Molecular Formula |
C14H9Cl2NOS |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-13(16)19-17(14(12)18)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
InChI Key |
JIUJFVNQYPUCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
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